molecular formula C11H12O2 B14463806 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one CAS No. 73345-01-4

3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one

Cat. No.: B14463806
CAS No.: 73345-01-4
M. Wt: 176.21 g/mol
InChI Key: KBAWMJSCMJPGMJ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is a heterocyclic compound that features a benzoxocin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells has been reported . This method involves a rapid one-pot assembly of heteromacrocyclic compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of biocatalysts and eco-friendly conditions, such as those involving baker’s yeast, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include boron trifluoride etherate for cyclization reactions . Other reagents and conditions depend on the specific transformation desired.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, the cyclization of resorcinols with cyclic allylic alcohols in the presence of boron trifluoride etherate yields 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins .

Scientific Research Applications

3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or interact with biological receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is unique due to its specific ring structure and the potential for diverse chemical transformations. Its ability to undergo various reactions and form different products makes it a valuable compound for research and industrial applications.

Properties

CAS No.

73345-01-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1-benzoxocin-2-one

InChI

InChI=1S/C11H12O2/c12-11-8-4-2-6-9-5-1-3-7-10(9)13-11/h1,3,5,7H,2,4,6,8H2

InChI Key

KBAWMJSCMJPGMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OC2=CC=CC=C2C1

Origin of Product

United States

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